Acide Mal-PEG3

Vue d'ensemble

Description

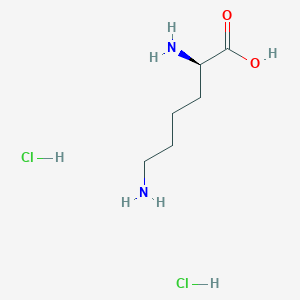

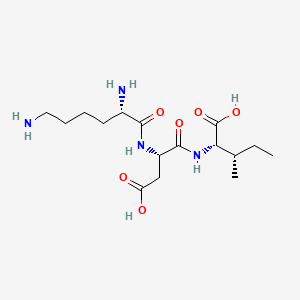

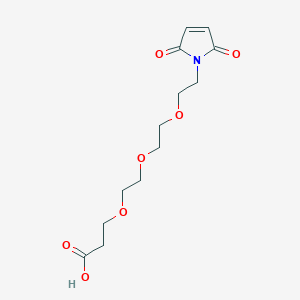

Mal-PEG3-acid is a PEG derivative containing a maleimide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Synthesis Analysis

The terminal carboxylic acid of Mal-PEG3-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis

The molecular formula of Mal-PEG3-acid is C13H19NO7 . It has a molecular weight of 301.3 g/mol .Chemical Reactions Analysis

The maleimide group of Mal-PEG3-acid will react with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis

Mal-PEG3-acid has a molecular weight of 301.3 g/mol .Applications De Recherche Scientifique

Liaison de bioconjugaison

L'acide Mal-PEG3 est un liant de bioconjugaison populaire {svg_1}. Il réagit spécifiquement avec les groupes sulfhydryles pour former une liaison thioéther stable lorsque le pH est compris entre 6,5 et 7,5 {svg_2}. Les bras PEG dans les liants améliorent la solubilité dans l'eau du réactif {svg_3}.

Régulation de la lipogenèse

Des recherches ont montré que l'this compound pourrait jouer un rôle dans la régulation de la lipogenèse {svg_4}. Il a été constaté qu'il contrôlait la lipogenèse par l'intermédiaire de l'ACLY {svg_5}. Cela suggère le rôle de répresseur transcriptionnel de Peg3 dans les niveaux d'expression d'Acly {svg_6}.

Régulation de l'adipogenèse

L'this compound pourrait également être impliqué dans la régulation des niveaux d'expression de plusieurs gènes clés de l'adipogenèse {svg_7}. Cela est basé sur l'observation de la réponse opposée des niveaux d'expression d'Acly par rapport aux dosages variables des gènes de Peg3 {svg_8}.

Liaison non clivable

L'this compound est un liant non clivable pour la bioconjugaison {svg_9}. Il contient un groupe maléimides et un groupe COOH/acide carboxylique liés par une chaîne PEG linéaire {svg_10}.

Mécanisme D'action

Target of Action

Mal-PEG3-acid, a polyethylene glycol (PEG) linker, primarily targets molecules with thiol groups and primary amine groups . The maleimide group in Mal-PEG3-acid reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Mode of Action

Mal-PEG3-acid interacts with its targets through covalent bonding. The maleimide group in Mal-PEG3-acid forms a covalent bond with a thiol group, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Biochemical Pathways

It is known that peg linkers like mal-peg3-acid are often used in the synthesis of protacs , which are designed to degrade specific proteins within cells. This suggests that Mal-PEG3-acid could potentially influence protein degradation pathways.

Pharmacokinetics

The hydrophilic peg spacer in mal-peg3-acid increases solubility in aqueous media , which could potentially enhance its absorption and distribution within the body

Action Environment

The action, efficacy, and stability of Mal-PEG3-acid can be influenced by various environmental factors. For instance, the reactivity of the maleimide group with thiol groups can be affected by pH . Additionally, the hydrophilic PEG spacer can increase solubility in aqueous media , suggesting that the presence of water could influence the action of Mal-PEG3-acid

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Orientations Futures

Propriétés

IUPAC Name |

3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO7/c15-11-1-2-12(16)14(11)4-6-20-8-10-21-9-7-19-5-3-13(17)18/h1-2H,3-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFOTVPQFVYTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

518044-40-1 | |

| Record name | 3-[2-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518044-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

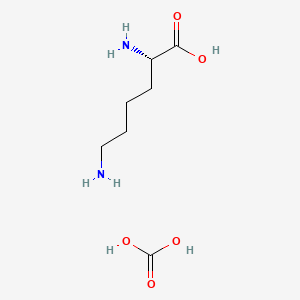

![2-[Bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone](/img/structure/B608757.png)